molecular formula C16H25N3O2S B2364557 N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 923184-30-9

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B2364557
CAS No.: 923184-30-9
M. Wt: 323.46
InChI Key: ZRJMPFKYQKUWFA-UHFFFAOYSA-N
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Description

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves the reaction of cyclohexylamine with a thiazole derivative. The process begins with the preparation of the thiazole ring, which is achieved by the cyclization of a suitable precursor, such as a thiourea derivative, in the presence of a halogenating agent like iodine . The resulting thiazole compound is then reacted with cyclohexylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a secondary amine.

Scientific Research Applications

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride
  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide is unique due to its specific structural features, such as the presence of the cyclohexylamino group and the pivalamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-16(2,3)14(21)19-15-18-12(10-22-15)9-13(20)17-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJMPFKYQKUWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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